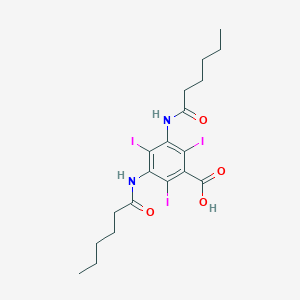

3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid

Übersicht

Beschreibung

3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid is a chemical compound with the molecular formula C19H25I3N2O4 and a molecular weight of 726.13 g/mol . This compound is known for its iodinated structure, which makes it useful in various scientific and medical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of iodine and an oxidizing agent to facilitate the iodination process .

Industrial Production Methods

In industrial settings, the production of benzoic acid, 3,5-dihexanamido-2,4,6-triiodo- is scaled up using similar synthetic routes but optimized for larger quantities. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can remove the iodine atoms or modify the hexanamido groups.

Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium iodide (NaI) and other halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving enzyme inhibition and protein binding.

Wirkmechanismus

The mechanism of action of benzoic acid, 3,5-dihexanamido-2,4,6-triiodo- involves its interaction with molecular targets such as enzymes and proteins. The iodinated structure allows it to bind to specific sites, altering the activity of these targets. In medical imaging, the compound enhances contrast by increasing the absorption of X-rays or magnetic resonance signals, thereby improving the clarity of the images.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoic acid, 3,5-diamino-2,4,6-triiodo-: Similar structure but with amino groups instead of hexanamido groups.

Benzoic acid, 3,5-dimethylamino-2,4,6-triiodo-: Contains dimethylamino groups instead of hexanamido groups.

Uniqueness

3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid is unique due to its specific hexanamido substitutions, which provide distinct chemical properties and reactivity compared to other iodinated benzoic acid derivatives. This uniqueness makes it particularly valuable in specialized applications such as advanced medical imaging and targeted chemical synthesis.

Biologische Aktivität

3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid (also referred to as TIBA) is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₃H₁₈I₃N₂O₂

- Molecular Weight : 499.81 g/mol

- Structure : The compound features a triiodobenzoic acid core with hexanoyl amine groups, enhancing its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : TIBA has been shown to inhibit specific enzymes involved in metabolic pathways. Its iodinated structure allows for binding at active sites, altering enzyme activity and potentially leading to downstream effects such as apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that TIBA can induce ROS production in tumor cells. This oxidative stress is linked to cell death mechanisms and may contribute to its anticancer properties .

Anticancer Activity

TIBA has demonstrated notable anticancer effects in various studies:

- Cell Line Studies : Research has shown that TIBA exhibits cytotoxicity against several human cancer cell lines. For instance, it induced significant cell death in lung cancer cells through ROS-mediated pathways .

- Mechanistic Insights : The exact mechanisms by which TIBA exerts its anticancer effects involve the generation of ROS and subsequent activation of apoptotic pathways. This suggests potential for TIBA as a therapeutic agent in oncology.

Enzyme Interaction

TIBA's ability to interact with enzymes makes it a valuable tool in biochemical research:

- Target Enzymes : The compound has been linked to the inhibition of histone deacetylases (HDACs), which play crucial roles in gene expression regulation. By modulating HDAC activity, TIBA may influence cellular processes such as differentiation and proliferation.

Pharmacological Applications

This compound has several applications in pharmacology:

- Medical Imaging : Due to its iodinated structure, TIBA is utilized as a contrast agent in imaging techniques like X-ray and MRI. Its ability to enhance image contrast makes it a critical component in diagnostic medicine.

- Potential Therapeutics : The compound's dual role as an imaging agent and a potential anticancer drug highlights its versatility. Ongoing research aims to further elucidate its pharmacokinetics and optimize its therapeutic efficacy.

Case Studies and Research Findings

Notable Research Insights

- Antitumor Mechanisms : A study published in PubMed highlighted that TIBA induces cell death through ROS generation, linking oxidative stress to its anticancer activity .

- Enzyme Targeting : Research indicates that TIBA may inhibit HDACs, which could have implications for cancer therapy by altering gene expression profiles associated with tumor growth.

- Imaging Applications : As an iodinated compound, TIBA enhances X-ray contrast, making it invaluable for visualizing soft tissues during diagnostic procedures.

Eigenschaften

IUPAC Name |

3,5-bis(hexanoylamino)-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25I3N2O4/c1-3-5-7-9-11(25)23-17-14(20)13(19(27)28)15(21)18(16(17)22)24-12(26)10-8-6-4-2/h3-10H2,1-2H3,(H,23,25)(H,24,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCCBBFPHXTAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)CCCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217312 | |

| Record name | Benzoic acid, 3,5-dihexanamido-2,4,6-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

726.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67032-31-9 | |

| Record name | Benzoic acid, 3,5-dihexanamido-2,4,6-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067032319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dihexanamido-2,4,6-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.